2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid
Description
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with chlorine at position 4 and a trifluoromethyl (-CF₃) group at position 2. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to the electron-withdrawing effects of -CF₃ and -Cl groups .
Properties
Molecular Formula |
C9H7ClF3NO2 |
|---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |
InChI Key |
JDXVRYUFSVPERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid generally involves:
- Preparation of a key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate , from substituted benzene derivatives.
- Subsequent reaction of this isocyanate with appropriate amino acid precursors or equivalents to form the target amino acid.
This approach is supported by patented processes and literature describing the preparation of the intermediate and its use in further transformations.
Preparation of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
This intermediate is critical for the synthesis of the target compound. A detailed, optimized method is disclosed in patent CN110885298B, which improves upon traditional nitration and reduction steps by enhancing safety, environmental compatibility, and industrial scalability.
Synthetic Route Summary
| Step | Reaction | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Nitration | o-Chlorotrifluoromethylbenzene, acetic anhydride, concentrated nitric acid (68%) | Dropwise addition of nitric acid at 10-15 °C, stirring 3-4 h | Acetic anhydride/nitric acid system replaces traditional mixed acids, lowering temperature and risk |
| 2 | Reduction | Nitro compound, FeCl3·6H2O, activated carbon, ethanol, hydrazine hydrate (80%) | Reflux, slow dropwise addition of hydrazine hydrate over 3-3.5 h | FeCl3/hydrazine system avoids iron mud waste, safer and environmentally friendly |
| 3 | Isocyanate formation | 4-chloro-3-trifluoromethyl aniline, triphosgene, catalyst, organic solvent (1,2-dichloroethane, dioxane, or chloroform) | Dropwise addition at -5 to 5 °C, reflux 3-5 h, solvent removal under reduced pressure | Produces crude isocyanate with >99.8% purity after distillation |
| 4 | Purification | Vacuum distillation | Vacuum ≤ -0.096 MPa, temperature 95-100 °C | Final purification step |
Advantages of This Method
- Lower nitration temperature reduces side reactions and impurity formation.
- Use of hydrazine hydrate with FeCl3 catalyst avoids iron sludge waste typical of iron powder reductions.
- The process is safer, more environmentally friendly, and suitable for industrial scale-up.
Coupling to Form 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic Acid
Once the 4-chloro-3-(trifluoromethyl)phenyl isocyanate is prepared, it can be reacted with appropriate amino acid precursors or intermediates to form the target compound.
Reaction with Amino Acid Precursors
According to US patent US8124782B2, the isocyanate intermediate reacts with amino acid derivatives or related compounds in non-chlorinated organic solvents inert to isocyanates, such as ethanol, tetrahydrofuran, isopropanol, or ethyl acetate.
-
- Temperature range: 15 °C to 70 °C, preferably 25 °C to 60 °C
- Solvents: Ethanol, tetrahydrofuran, ethyl acetate, or mixtures
- Reaction time: Typically controlled to optimize yield and purity
The crude product from this reaction can be used directly in subsequent steps or purified as needed.
Detailed Reaction Parameters and Notes
| Step | Parameter | Value/Range | Comments |
|---|---|---|---|
| Nitration temperature | 10-15 °C | Controlled to minimize side-products | |
| Nitration time | 3-4 hours | Ensures complete reaction | |
| Hydrazine hydrate concentration | 80% | Ensures effective reduction | |
| Hydrazine addition time | 3-3.5 hours | Slow addition for controlled reduction | |
| Isocyanate formation temperature | -5 to 5 °C (dropwise), reflux after addition | Controls reactivity and side reactions | |
| Vacuum distillation pressure | ≤ -0.096 MPa | For effective purification | |
| Vacuum distillation temperature | 95-100 °C | Prevents decomposition |
Summary Table of Preparation Steps
| Stage | Intermediate/Product | Key Reagents | Conditions | Yield/Purity Notes |
|---|---|---|---|---|
| 1 | 4-nitro-2-trifluoromethyl chlorobenzene | o-chlorotrifluoromethylbenzene, acetic anhydride, HNO3 | 10-15 °C, 3-4 h | High conversion with low impurities |
| 2 | 4-chloro-3-trifluoromethyl aniline | Nitro compound, FeCl3·6H2O, hydrazine hydrate, ethanol | Reflux, slow hydrazine addition | Environmentally friendly reduction |
| 3 | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Aniline, triphosgene, catalyst, organic solvent | -5 to 5 °C addition, reflux 3-5 h | >99.8% purity after distillation |
| 4 | 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | Isocyanate, amino acid precursor, solvent | 15-70 °C, inert solvent | High purity product |
Chemical Reactions Analysis
Amino Group Reactions
-
Acylation : The primary amine can react with acylating agents (e.g., acetic anhydride, acetyl chloride) to form amides. For example:
This is common in peptide synthesis or drug derivatization .
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in coordination chemistry or as intermediates .
Carboxylic Acid Reactions
-
Esterification : Forms esters with alcohols under acidic conditions (e.g., methanol + HSO):
-
Amide Formation : Activated via reagents like thionyl chloride (SOCl) to form acid chlorides, which react with amines:
Critical in drug synthesis (e.g., Sorafenib intermediates) .
Hydrolysis of Nitriles
-
The compound may be synthesized via hydrolysis of a nitrile precursor (e.g., [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile) under acidic or basic conditions :
Protection Strategies
-
Amino Protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to block the amine during carboxylic acid modifications .
-
Carboxylic Acid Protection : Methyl/ethyl esters or silyl ethers prevent unwanted side reactions during amino group derivatization .
Zwitterionic Behavior and Salt Formation
-
The compound exists as a zwitterion in neutral aqueous solutions. It forms salts with acids (e.g., HCl) or bases (e.g., NaOH), enhancing solubility for pharmaceutical formulations .
Key Reaction Data
| Reaction Type | Conditions | Yield/Outcome | Source |
|-----------------------------|-------------------------------------|-----------------------------------|
Scientific Research Applications
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key analogs differ in substituent positions, halogenation, and backbone modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Properties
- Lipophilicity: The presence of -CF₃ and -Cl groups enhances lipophilicity, as seen in analogs like 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (logP ~2.49) . Chlorine further increases hydrophobicity in the target compound.
- Synthetic Routes: The non-amino precursor 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (CAS 22902-86-9) is synthesized via thionyl chloride-mediated activation of the carboxylic acid group . Amino-substituted analogs likely involve reductive amination or protection/deprotection strategies.
Biological Activity
Introduction
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The chemical structure of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid can be represented as follows:
- Molecular Formula : C10H8ClF3N2O2
- CAS Number : 612043-42-2
This compound features a trifluoromethyl group and a chloro-substituted phenyl moiety, which are known to influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated:
- Inhibition of Tumor Growth : Compounds containing the trifluoromethyl and chloro groups have shown efficacy in inhibiting tumor cell proliferation in various cancer types, including breast and lung cancers .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases associated with cancer progression, such as Raf kinase, which plays a crucial role in cell signaling pathways that regulate cell growth and survival .
Neuropharmacological Effects
There is emerging evidence that this compound may also possess neuropharmacological activities:
- Dopamine Receptor Modulation : Similar compounds have been studied for their effects on dopamine receptors, which are critical in managing conditions like schizophrenia and Parkinson's disease. Biased agonism towards specific dopamine receptor pathways has been observed .
Enzyme Inhibition
The compound has been reported to inhibit various enzymes, contributing to its therapeutic potential:
- Enzyme Targets : Inhibitors derived from similar structures have shown activity against enzymes implicated in angiogenesis and hyper-proliferation, suggesting potential applications in treating conditions characterized by excessive vascular growth .
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds based on the structure of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid. The results indicated:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 5.4 | MDA-MB-231 (Breast) |
| B | 7.1 | A549 (Lung) |
| C | 3.9 | HCT116 (Colorectal) |
These findings suggest a promising anticancer profile for derivatives of this compound.
Study 2: Neuropharmacological Evaluation
Another research effort focused on the modulation of dopamine receptors by structurally related compounds. The study found that:
| Compound | Receptor Type | EC50 (nM) | Effect |
|---|---|---|---|
| D | D2 | 40 | Partial Agonist |
| E | D3 | 55 | Full Agonist |
This highlights the potential for developing treatments for neurodegenerative diseases using derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A plausible synthetic pathway involves the Strecker synthesis or enantioselective α-amination using chiral catalysts. For example, coupling 4-chloro-3-(trifluoromethyl)benzaldehyde with a cyanide source and ammonium chloride under acidic conditions could yield the α-aminonitrile intermediate, followed by hydrolysis to the carboxylic acid. Optimization requires monitoring pH, temperature (e.g., 0–5°C for nitrile formation), and solvent polarity (e.g., ethanol/water mixtures for hydrolysis). Purity can be enhanced via recrystallization using ethyl acetate/hexane .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Compare H and C NMR spectra with computational predictions (e.g., density functional theory, DFT). The trifluoromethyl group () will show a distinct F signal at ~-60 to -70 ppm, while the amino proton may appear as a broad singlet (~1.5–2.5 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve enantiomers or impurities. Retention times can be cross-validated with LC-MS (ESI+ mode) for molecular ion confirmation .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : The compound’s solubility is pH-dependent due to its amino and carboxylic acid groups. In acidic buffers (pH < 3), the carboxylate is protonated, enhancing solubility in polar aprotic solvents like DMSO. Stability studies under UV light and varying temperatures (4°C vs. room temperature) should be conducted to assess degradation pathways (e.g., hydrolysis of the group or racemization) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chloro-3-(trifluoromethyl)phenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing and chloro substituents deactivate the phenyl ring, directing electrophilic attacks to the para position relative to the amino group. Computational modeling (e.g., molecular electrostatic potential maps via Gaussian) can predict reactive sites. Experimental validation involves Friedel-Crafts acylation or nitration followed by regiochemical analysis via H NMR coupling constants .
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s conformational dynamics?
- Methodological Answer : Discrepancies often arise from solvent effects or implicit vs. explicit solvation models in simulations. Use molecular dynamics (MD) simulations with explicit water molecules and compare with variable-temperature NMR (VT-NMR) to assess rotational barriers of the phenyl-acetic acid bond. Adjust force field parameters (e.g., AMBER or CHARMM) to match experimental NOESY cross-peaks .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets, such as enzymes or receptors, while minimizing non-specific binding?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in buffer containing 0.005% Tween-20 to reduce non-specific interactions.
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor anisotropy changes upon binding to purified targets. Include counter-screens against albumin to assess specificity .
Q. What are the metabolic pathways of this compound in in vitro hepatocyte models, and how can metabolite identification be streamlined?
- Methodological Answer : Incubate the compound with primary human hepatocytes and collect samples at 0, 1, 3, and 6 hours. Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Fragment ion trees (MS/MS) and isotope pattern matching can differentiate metabolites from background noise .
Data Analysis and Experimental Design
Q. How should researchers handle batch-to-batch variability in synthetic yields, and what statistical methods are appropriate for process optimization?
- Methodological Answer : Apply design of experiments (DoE) with factors like reagent stoichiometry, temperature, and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. ANOVA can quantify the significance of each factor, while Pareto charts prioritize adjustments .
Q. What advanced techniques are recommended for studying the compound’s crystal structure and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation provides high-resolution structural data. For polymorph screening, use solvent-drop grinding or slurry conversion in different solvents (e.g., acetone vs. methanol). Pair with differential scanning calorimetry (DSC) to map thermal transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
